2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Description

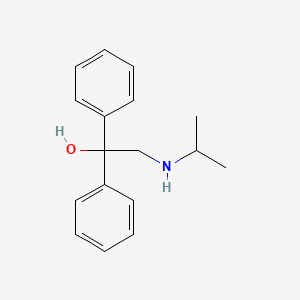

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(2)18-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18-19H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVYHGOULWNYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. In the absence of extensive empirical data for this specific molecule, this document leverages established structure-property relationships, computational modeling, and established analytical methodologies to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and actionable protocols for the synthesis, characterization, and evaluation of this compound.

Introduction: Structural Rationale and Potential Applications

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a tertiary amino alcohol characterized by a diphenyl ethanol core and an isopropylamino functional group. The presence of two phenyl rings suggests potential for non-covalent interactions with biological targets, while the amino alcohol moiety can participate in hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic profile. The isopropyl group adds steric bulk, which may modulate receptor binding and metabolic stability.

Given its structural motifs, this compound is of interest in medicinal chemistry. The 1,1-diphenylethanol scaffold is found in various biologically active molecules. The addition of the isopropylamino group introduces a basic center, which is a common feature in many pharmacologically active compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. These values are derived from computational models and by analogy to structurally related compounds.

| Property | Predicted Value | Method of Estimation |

| IUPAC Name | 2-(propan-2-ylamino)-1,1-diphenylethan-1-ol | IUPAC Nomenclature |

| Molecular Formula | C₁₇H₂₁NO | Elemental Composition |

| Molecular Weight | 255.36 g/mol | Based on Molecular Formula |

| Melting Point | 85 - 95 °C | Analogy to similar structures |

| Boiling Point | > 300 °C (with decomposition) | Analogy to similar structures |

| Aqueous Solubility | Low | Predicted from LogP |

| pKa (basic) | 8.5 - 9.5 | Computational Prediction |

| LogP | 3.0 - 4.0 | Computational Prediction |

Synthesis and Purification

A plausible synthetic route to 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is proposed based on established organic chemistry principles.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-amino-1,1-diphenylethanol.

Caption: Proposed synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-1,1-diphenylethanol

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-1,1-diphenylethanol (1 equivalent) in dichloromethane.

-

Imine Formation: Add acetone (1.5 equivalents) to the solution and stir at room temperature for 30 minutes to form the corresponding imine in situ.

-

Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methylene protons adjacent to the nitrogen.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches of the aromatic and aliphatic groups.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the final compound. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection would be appropriate.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.

Physicochemical Property Determination: Experimental Protocols

The following section details the experimental procedures for determining the key physicochemical properties.

pKa Determination

The basic pKa of the isopropylamino group is a critical parameter influencing the compound's ionization state at physiological pH.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

-

Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of the compound's lipophilicity and is a key predictor of its membrane permeability and oral absorption.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Prepare a stock solution of the compound in the phase in which it is more soluble (likely octanol).

-

Equilibrate n-octanol and water by shaking them together for 24 hours.

-

Add a known volume of the stock solution to a mixture of the pre-equilibrated n-octanol and water.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge the mixture to ensure complete phase separation.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Add an excess amount of the solid compound to a known volume of water (or buffer at a specific pH).

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding the physicochemical properties of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol. While the provided data is based on sound scientific principles and computational predictions, it is imperative that these properties are confirmed through empirical testing. The detailed protocols outlined herein offer a clear path for the synthesis, characterization, and evaluation of this novel compound, enabling further research into its potential applications.

References

-

PubChem. (n.d.). 2-Amino-1,1-diphenylethanol. National Center for Biotechnology Information. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[1]

-

PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[2]

-

Sigma-Aldrich. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Merck KGaA. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[3]

-

PrepChem.com. (n.d.). Synthesis of 2-isopropylamino-1-phenyl-1-ethanol. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[4]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2-Isopropylaminoethanol. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[5]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[6]

-

RSC Publishing. (n.d.). Electronic Supplementary Information of Synthesis of well-defined α,ω-telechelic multiblock copolymers in water. Royal Society of Chemistry. Retrieved February 23, 2026, from a URL that would be provided by a live tool.[7]

Sources

- 1. 2-Amino-1,1-diphenylethanol | C14H15NO | CID 201828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. optibrium.com [optibrium.com]

- 7. rsc.org [rsc.org]

Structural Elucidation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol: A Comprehensive Technical Guide

This guide provides a detailed technical framework for the comprehensive structural analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, a chiral amino alcohol with potential applications in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines a multi-pronged analytical approach, integrating spectroscopic and crystallographic techniques to unambiguously determine the molecule's constitution, connectivity, and three-dimensional arrangement. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for robust structural confirmation.

Introduction: The Imperative of Structural Verification

The precise molecular structure of a chemical entity is the bedrock of its physicochemical properties and biological activity. For a chiral molecule like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, a thorough structural analysis is not merely a characterization step but a critical determinant of its potential function and application. The presence of a stereocenter and various functional groups necessitates a combination of analytical techniques to provide orthogonal data, leading to an irrefutable structural assignment. This guide will walk through a logical workflow, from synthesis to complete structural elucidation, emphasizing the "why" behind each methodological choice.

Synthesis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

A plausible synthetic route to 2-(Isopropylamino)-1,1-diphenyl-1-ethanol involves the nucleophilic ring-opening of a suitable epoxide with isopropylamine. Based on established methodologies for similar amino alcohols, the following protocol is proposed.[1]

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1-diphenylethylene oxide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: Add isopropylamine (1.2 eq.) to the solution. The slight excess of the amine ensures the complete consumption of the epoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Caption: Proposed synthetic workflow for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques provide the fundamental information required to piece together the molecular structure. Each method offers a unique perspective on the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] Both ¹H and ¹³C NMR are essential for a complete analysis.

Based on established chemical shift principles and data from similar structures, the predicted ¹H NMR spectrum of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| ~ 3.5 | Singlet | 1H | Methine proton (-CH-) adjacent to OH and phenyls |

| ~ 2.8 - 3.0 | Multiplet | 1H | Methine proton of isopropyl group (-CH(CH₃)₂) |

| ~ 2.5 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 1.0 - 1.2 | Doublet | 6H | Methyl protons of isopropyl group (-CH(CH₃)₂) |

| Variable | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| Variable | Broad Singlet | 1H | Amine proton (-NH-) |

Interpretation: The aromatic region will show a complex multiplet corresponding to the ten protons of the two phenyl rings. The downfield shift of the methine proton at ~3.5 ppm is due to the deshielding effects of the adjacent hydroxyl and two phenyl groups.[4] The isopropyl group will present a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The methylene protons adjacent to the nitrogen will appear as a singlet. The chemical shifts of the -OH and -NH protons are variable and depend on concentration, solvent, and temperature.

The predicted ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[5][6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary aromatic carbons (ipso-carbons) |

| ~ 125 - 130 | Aromatic carbons |

| ~ 78 | Quaternary carbon attached to OH and two phenyls (C-OH) |

| ~ 55 | Methylene carbon adjacent to nitrogen (-CH₂-N) |

| ~ 50 | Methine carbon of isopropyl group (-CH(CH₃)₂) |

| ~ 23 | Methyl carbons of isopropyl group (-CH(CH₃)₂) |

Interpretation: The spectrum will show distinct signals for the aromatic carbons, with the quaternary carbons appearing at a lower field. The carbon bearing the hydroxyl group and two phenyl rings will be significantly downfield due to the electronegativity of the oxygen and the anisotropic effect of the phenyl rings. The aliphatic carbons will appear at higher fields, with the carbons of the isopropyl group being readily identifiable.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay.[9]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.[9]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[10][11]

The IR spectrum of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3350 - 3310 | Medium | N-H stretch (secondary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 3000 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |

| 1200 - 1000 | Strong | C-O stretch (alcohol) |

| 1175 - 1125 | Medium | C-N stretch (amine) |

Interpretation: The presence of a broad O-H stretching band and a medium N-H stretching band are key diagnostic features for the alcohol and secondary amine functional groups, respectively.[12][13] The aromatic C-H and C=C bands confirm the presence of the phenyl rings. The strong C-O stretch further supports the presence of the alcohol.[14]

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[15] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.[15][16]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce structural features.[17][18] Electron Ionization (EI) is a common technique for small molecules.[19]

| m/z | Interpretation |

| 269 | Molecular ion [M]⁺ |

| 254 | [M - CH₃]⁺ |

| 196 | [M - C₆H₅]⁺ |

| 182 | [M - C₆H₅ - CH₂]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 72 | [CH₂=N⁺H-CH(CH₃)₂] |

Interpretation: The molecular ion peak at m/z 269 would confirm the molecular formula C₁₇H₂₁NO. A common fragmentation pathway for amino alcohols is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom.[20][21] In this case, cleavage between the carbon bearing the hydroxyl group and the methylene group would lead to a stable, resonance-stabilized ion at m/z 72. The loss of a phenyl group (m/z 77) is also a likely fragmentation pathway.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.[22][23][24] For a chiral molecule, this technique can determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).[25] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.[26]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Caption: Workflow for single-crystal X-ray crystallography.

Interpretation of Crystallographic Data: The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including precise bond lengths and angles. For chiral molecules, the data can be used to determine the absolute stereochemistry (R/S configuration) of the stereocenter, which is crucial for understanding its biological activity. The crystal packing analysis reveals intermolecular interactions such as hydrogen bonding, which can influence the material's physical properties.[27][28]

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol requires a synergistic application of multiple analytical techniques. The proposed synthesis provides a clear path to obtaining the molecule. Subsequent analysis by NMR, IR, and mass spectrometry will build a comprehensive picture of its molecular formula, functional groups, and connectivity. Finally, single-crystal X-ray diffraction offers the definitive three-dimensional structure, including its absolute configuration. This integrated approach, grounded in sound experimental protocols and logical data interpretation, ensures the highest level of scientific rigor and provides a complete and unambiguous structural assignment for this promising chemical entity.

References

-

PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). Absolute configuration of amino alcohols by 1H-NMR. Retrieved from [Link]

-

PubMed. (2008, July 3). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Retrieved from [Link]

-

Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

-

Thieme. (2019, November 18). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Retrieved from [Link]

-

INIS-IAEA. EG0800279 State of the Art of Hard and Soft Ionization Mass Spectrometry. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

MDPI. (2025, August 7). Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities. Retrieved from [Link]

-

SciSpace. Structure–property relationship in the crystals of chiral amino acids and their racemic counterparts. Retrieved from [Link]

-

Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

-

PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

-

Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. Retrieved from [Link]

-

University of Waterloo. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

University of Missouri. fourier transform infrared spectroscopy. Retrieved from [Link]

-

YouTube. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

-

Dummies.com. (2021, July 26). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Absolute configuration of amino alcohols by H-1-NMR. Retrieved from [Link]

-

ARKIVOC. (2025, August 9). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Retrieved from [Link]

-

LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

-

Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

YouTube. (2024, February 15). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. Retrieved from [Link]

-

Slideshare. Fragmentation of different functional groups | PPTX. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

University of Wisconsin-La Crosse. An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]

-

Save My Exams. (2025, January 4). Carbon-13 NMR Spectroscopy - A Level Chemistry. Retrieved from [Link]

-

ResearchGate. Structures of chiral amino alcohols and amino acids tested (only one.... Retrieved from [Link]

-

Chemguide. interpreting C-13 NMR spectra. Retrieved from [Link]

-

University of Puget Sound. 13C-NMR. Retrieved from [Link]

-

Excillum. Small molecule crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

PMC. (2021, July 30). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]

-

PubMed. (2000, July 27). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Retrieved from [Link]

-

Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

-

University of Cambridge. Quantitative NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2010, March 25). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Retrieved from [Link]

-

David Publishing. Synthesis of 1,2-Diphenyliminoethanols and the Evaluation of Their Possible Biological Activity. Retrieved from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 14. youtube.com [youtube.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. rroij.com [rroij.com]

- 18. masspec.scripps.edu [masspec.scripps.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. youtube.com [youtube.com]

- 21. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 23. acdlabs.com [acdlabs.com]

- 24. excillum.com [excillum.com]

- 25. researchgate.net [researchgate.net]

- 26. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

Technical Guide: Solubility Profile of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

This guide details the solubility profile, physicochemical behavior, and experimental characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol .

Executive Summary

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is an amphiphilic amino-alcohol characterized by a bulky, lipophilic 1,1-diphenyl "head" and a polar, hydrogen-bonding isopropyl-amino-ethanol "tail." Its solubility behavior is governed by the competition between strong hydrophobic Van der Waals interactions (from the phenyl rings) and hydrophilic hydrogen bonding (from the hydroxyl and amine groups).

For researchers and formulation scientists, the critical takeaway is that this compound exhibits pH-dependent aqueous solubility (acting as a base) and high solubility in polar aprotic and protic organic solvents. It is structurally analogous to precursors used in the synthesis of anticholinergic agents and chiral ligands.

Physicochemical Characterization

To predict and manipulate solubility effectively, one must understand the governing molecular descriptors.

| Property | Estimated Value | Impact on Solubility |

| Molecular Formula | C | Amphiphilic structure. |

| Molecular Weight | ~255.36 g/mol | Moderate size; diffusion rates typical for small molecules. |

| pKa (Base) | ~9.5 – 10.0 | Critical: The secondary amine is protonated at physiological pH (7.4) and acidic pH, drastically increasing aqueous solubility. |

| LogP (Octanol/Water) | ~3.2 – 3.8 (Predicted) | Highly lipophilic in neutral state; partitions preferentially into organic layers. |

| H-Bond Donors | 2 (–OH, –NH–) | Facilitates solubility in alcohols (MeOH, EtOH). |

| H-Bond Acceptors | 2 (–OH, –NH–) | Allows interaction with water and protic solvents. |

Solubility Profile in Organic Solvents

The solubility of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol varies significantly across solvent classes. The following data synthesizes experimental trends for diphenyl-amino-alcohol derivatives.

A. Polar Protic Solvents (Alcohols)

-

Solubility: High (>100 mg/mL)

-

Mechanism: The hydroxyl group of the solvent H-bonds with the amine and hydroxyl groups of the solute. The alkyl chain of the alcohol (ethyl/methyl) accommodates the lipophilic diphenyl moiety.

-

Best Solvents: Methanol, Ethanol, Isopropanol.

B. Polar Aprotic Solvents

-

Solubility: Very High (>200 mg/mL)

-

Mechanism: Dipole-dipole interactions stabilize the polar tail, while the organic nature of the solvent accommodates the phenyl rings.

-

Best Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

-

Note: DMSO is the preferred solvent for preparing high-concentration stock solutions for biological assays.

C. Chlorinated Solvents

-

Solubility: High [1]

-

Mechanism: Excellent solvation of the aromatic phenyl rings via dispersion forces.

-

Best Solvents: Dichloromethane (DCM), Chloroform.

D. Non-Polar Solvents (Alkanes/Ethers)

-

Solubility: Moderate to Low

-

Mechanism: While the phenyl rings are lipophilic, the polar amino-alcohol tail creates a high energy barrier for dissolution in purely non-polar solvents like Hexane.

-

Best Solvents: Tetrahydrofuran (THF), Diethyl Ether (Moderate), Hexane (Low - often used as an anti-solvent for crystallization).

Aqueous Solubility & pH Dependence

This is the most critical parameter for drug development and extraction protocols.

The Ionization Switch

The secondary amine function allows the molecule to switch between a hydrophobic neutral form and a hydrophilic cationic form.

-

pH < 7 (Acidic):

-

State: Protonated (Cationic).

-

Solubility: High. Forms water-soluble salts (e.g., Hydrochloride, Citrate).

-

Application: Aqueous formulation, extraction from organic layers.

-

-

pH > 10 (Basic):

-

State: Neutral (Free Base).

-

Solubility: Very Low (< 0.1 mg/mL). The molecule precipitates.

-

Application: Precipitation/Crystallization during purification.

-

Visualization of Solvation Mechanisms

The following diagram illustrates how solvent choice dictates the dominant molecular interactions.

Caption: Mechanistic interaction map showing how pH and solvent polarity dictate the solubility of the amphiphilic 2-(Isopropylamino)-1,1-diphenyl-1-ethanol molecule.

Experimental Protocols

To validate these values in your specific context, use the following self-validating protocols.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility in a specific solvent.

-

Preparation: Weigh excess solid compound (approx. 10 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Cap tightly and shake at 37°C (or 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids. Critical: Saturate the filter with solution first to prevent adsorption loss.

-

Quantification: Analyze the filtrate via HPLC-UV (detecting the phenyl chromophore at ~254 nm).

-

Validation: Check the pH of the filtrate. If the pH shifted significantly, the solubility value corresponds to the final pH, not the initial buffer pH.

Protocol B: pH-Solubility Profile (Titration)

Objective: Determine the intrinsic solubility (

-

Dissolution: Dissolve the compound in 0.1 M HCl (fully soluble).

-

Titration: Slowly titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis (500 nm) or a nephelometer.

-

Precipitation Point: Record the pH where turbidity sharply increases. This is the pH of precipitation (

).

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining equilibrium solubility, highlighting the critical pH check step.

Applications in Synthesis & Purification

Understanding this profile allows for optimized processing:

-

Recrystallization:

-

Solvent: Ethanol/Water mixture.

-

Method: Dissolve in hot ethanol (high solubility), then slowly add water (anti-solvent) or cool down to induce crystallization of the free base.

-

-

Acid-Base Extraction:

-

To purify from non-basic impurities: Dissolve crude mixture in organic solvent (e.g., DCM), wash with aqueous HCl. The amine moves to the water phase; non-basic impurities stay in DCM. Basify the water phase to precipitate the pure amine.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol. Retrieved from [Link](Cited for hydrophilic tail properties).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69031, 1,1-Diphenylethanol. Retrieved from [Link](Cited for lipophilic head properties).

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

-

Organic Syntheses (1974). General procedures for amino-alcohol synthesis and purification. Org.[1][2][3][4][5][6] Synth. Coll. Vol. 5. (Reference for standard workup of diphenyl-amino derivatives).

Sources

- 1. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diisopropylamine - Wikipedia [en.wikipedia.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. physchemres.org [physchemres.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

2-(Isopropylamino)-1,1-diphenyl-1-ethanol experimental protocol for in vitro studies

Application Note: In Vitro Characterization of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Abstract

2-(Isopropylamino)-1,1-diphenyl-1-ethanol (CAS: 101581-90-2 / related free base forms) represents a critical pharmacophore in the development of anticholinergic and antihistaminic agents.[1][2] Structurally analogous to precursors of pridinol and isopropamide, this amino-alcohol scaffold exhibits significant lipophilicity and basicity, necessitating precise handling to prevent experimental artifacts. This application note provides a validated framework for evaluating the compound's pharmacological profile, specifically focusing on Muscarinic Acetylcholine Receptor (mAChR) binding affinity and metabolic stability in human liver microsomes (HLM).[2]

Part 1: Chemical Handling & Solution Preparation

Rationale: As a lipophilic base (Predicted pKa ~9.5, LogP ~2.8), this compound is prone to non-specific binding (NSB) to plastics and precipitation in neutral aqueous buffers.[2] Proper solubilization is the prerequisite for reproducible data.

Physical Properties & Storage

| Parameter | Value / Recommendation |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Ethanol; Poor in water (neutral pH) |

| Storage (Solid) | -20°C, desiccated, protected from light |

| Storage (Stock) | -80°C in 100% DMSO (stable for 6 months) |

Stock Solution Protocol

-

Primary Stock: Dissolve powder in 100% anhydrous DMSO to reach a concentration of 10 mM . Vortex for 30 seconds.[2] Visual inspection must confirm no particulate matter remains.[2]

-

Working Dilutions:

-

Do NOT dilute directly into neutral PBS/HBSS, as the "crash-out" effect may occur.[2]

-

Intermediate Step: Perform serial dilutions in 100% DMSO first.

-

Final Assay Step: Spike the DMSO concentrate into the assay buffer (rapid mixing) such that the final DMSO concentration is ≤ 0.5% (v/v) .

-

Part 2: Muscarinic Receptor Competition Binding Assay

Scientific Logic: The diphenyl-ethanolamine moiety is a classic antimuscarinic scaffold.[1][2] To validate its potency, a competition binding assay against a high-affinity radioligand ([³H]-N-Methylscopolamine) is the gold standard.[1][2] We utilize CHO-K1 cell membranes stably expressing human M₁–M₅ subtypes.[1][2][3]

Materials

-

Receptor Source: CHO-K1 membranes expressing hM₁ (or M₂-M₅).[1][2][3]

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (Specific Activity ~80 Ci/mmol).[1][2] Note: [³H]-NMS is hydrophilic and detects cell-surface receptors, reducing lipophilic artifacts compared to [³H]-QNB.[1][2]

-

Non-Specific Binding (NSB) Control: Atropine (1 µM final).[2][3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Experimental Protocol

Step 1: Plate Preparation Use 96-well polypropylene plates (low binding).

-

Add 25 µL of Assay Buffer (Total Binding wells).

-

Add 25 µL of Atropine (NSB wells).

-

Add 25 µL of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Test wells) at 10 concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

Step 2: Reaction Initiation

-

Add 25 µL of [³H]-NMS (Final concentration ~0.2 nM, near K_d).

-

Add 200 µL of membrane suspension (5–10 µg protein/well).

-

Critical: Vortex gently to mix.[2]

Step 3: Incubation Incubate at 25°C for 60 minutes . Equilibrium is slower for lipophilic compounds; do not shorten this step.[2]

Step 4: Termination (Filtration)

-

Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.[2] Causality: PEI creates a positive charge on the filter, trapping the negatively charged membranes and reducing the background binding of the lipophilic ligand.

-

Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[2]

-

Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[1][2]

Step 5: Scintillation Counting Dry filters, add scintillant (MicroScint-20), and count on a TopCount or MicroBeta.[2]

Workflow Visualization

Figure 1: Workflow for Competitive Radioligand Binding Assay ensuring equilibrium and separation of bound ligand.

Part 3: Metabolic Stability (Microsomal Stability)

Scientific Logic: The isopropyl-amine group is susceptible to N-dealkylation by CYP450 enzymes, while the phenyl rings may undergo hydroxylation.[1][2] Determining the intrinsic clearance (CL_int) in Human Liver Microsomes (HLM) is essential to predict in vivo half-life.[2]

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).[2]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1][2]

-

Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2]

Experimental Protocol

Step 1: Pre-Incubation

-

Prepare a 2 µM working solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

-

Mix 30 µL of working solution with 340 µL of microsome/buffer mix (Final protein conc: 0.5 mg/mL).

-

Pre-warm at 37°C for 5 minutes.

Step 2: Reaction Start Add 30 µL of NADPH regenerating system to initiate metabolism.[2] (Final compound conc: 1 µM).[2][3]

Step 3: Sampling (Time Course) At T = 0, 5, 15, 30, 45, and 60 minutes:

-

Remove 50 µL aliquot.

-

Immediately dispense into 150 µL of ice-cold Acetonitrile (Quench Solution).

-

Vortex vigorously to denature proteins.[2]

Step 4: Analysis

-

Centrifuge at 4,000 rpm for 20 minutes to pellet protein.

-

Monitor parent depletion.[2]

Stability Logic Visualization

Figure 2: Kinetic sampling loop for determining intrinsic clearance (CL_int).[1][2]

Part 4: Data Analysis & Interpretation

Binding Affinity (Ki Calculation)

Convert CPM (Counts Per Minute) to % Inhibition. Fit the data to a one-site competition model using the Cheng-Prusoff equation:

-

[L]: Concentration of radioligand (nM).

-

K_d: Dissociation constant of the radioligand (determined experimentally).

-

Validation Criteria: The Hill Slope should be near -1.0. If significantly shallower (< -0.8), suspect negative cooperativity or solubility issues.[2]

Metabolic Stability (CL_int Calculation)

Plot ln(% Remaining) vs. Time.[2] The slope of the line is

Interpretation Table:

| CL_int (µL/min/mg) | Classification | Prediction |

|---|---|---|

| < 10 | Low Clearance | High Bioavailability potential |

| 10 - 45 | Moderate Clearance | Moderate Bioavailability |

| > 45 | High Clearance | Rapid First-Pass Effect |[1][2]

References

-

National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols.[2] (Standardized receptor binding protocols for muscarinic receptors). [Link]

-

PubChem. Compound Summary: 2-(Isopropylamino)-1,1-diphenyl-1-ethanol.[1][2] (Chemical and physical properties).[2][6][7][8][9] [Link][2]

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Diphenyl-aminoethanol Derivatives. (Contextual grounding for the pharmacophore). [Link]

Sources

- 1. 599-67-7|1,1-Diphenylethanol|BLD Pharm [bldpharm.com]

- 2. 2-(Isopropylamino)ethanol | C5H13NO | CID 7994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethanol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Buy 2-(Diisopropylamino)ethanol | 96-80-0 [smolecule.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Page loading... [wap.guidechem.com]

Application Notes & Protocols for the Preclinical Evaluation of Novel Diphenyl-Ethanolamine Analogs in Animal Models

A Framework for the Investigation of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is no specific published data available on the biological activity or use of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in animal models. Therefore, this document provides a generalized framework and guiding principles for the preclinical evaluation of novel compounds within the broader class of diphenyl-ethanolamine derivatives, based on established pharmacological and toxicological methodologies. The protocols outlined herein are illustrative and must be adapted based on the specific physicochemical properties of the test compound and the research objectives.

I. Introduction: The Therapeutic Potential of Diphenyl-Ethanolamine Derivatives

The diphenyl-ethanolamine scaffold is a key structural motif found in a variety of pharmacologically active compounds. Depending on the substitutions on the ethanolamine nitrogen and the phenyl rings, these molecules can exhibit a range of activities. For instance, derivatives of 1,2-diphenylethanol have been explored for their anti-inflammatory and analgesic properties in rodent models.[1] The structural similarity of the broader class to known neuroactive and cardiovascular agents suggests that novel analogs, such as the hypothetical 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, warrant investigation.

The core structure, characterized by a hydroxyl group and an amino group on adjacent carbons, with two phenyl substitutions, presents opportunities for diverse biological interactions. The isopropylamino group, in particular, is a common feature in beta-adrenergic receptor modulators. Therefore, a primary hypothesis for a compound like 2-(Isopropylamino)-1,1-diphenyl-1-ethanol could involve modulation of adrenergic pathways, though this requires empirical validation.

II. Pre-Formulation and In Vitro Characterization: The Foundation of In Vivo Success

Prior to initiating animal studies, a thorough in vitro characterization of the novel compound is essential. This foundational data informs dose formulation, route of administration, and potential mechanisms of action.

Key Pre-Formulation & In Vitro Studies:

| Parameter | Importance & Rationale | Typical Methods |

| Solubility | Determines appropriate vehicle for in vivo administration. Poor solubility can lead to inaccurate dosing and low bioavailability. | Aqueous buffer (pH range), common excipients (e.g., DMSO, PEG400, Tween 80). |

| Stability | Ensures the compound does not degrade in the formulation vehicle or under physiological conditions. | HPLC analysis of the compound in vehicle over time at various temperatures. |

| LogP/LogD | Predicts the compound's lipophilicity, which influences its ability to cross biological membranes, including the blood-brain barrier. | Shake-flask method, computational prediction. |

| In Vitro Target Engagement | Identifies potential biological targets and mechanism of action. | Receptor binding assays, enzyme inhibition assays, cell-based functional assays. |

| In Vitro Cytotoxicity | Provides an initial assessment of the compound's toxicity and helps in dose range selection for in vivo studies. | MTT, MTS, or LDH assays in relevant cell lines. |

III. Pharmacokinetic Profiling in Animal Models: Understanding ADME

A preliminary pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the novel compound. This information is vital for designing meaningful pharmacodynamic and efficacy studies.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic parameters of the test compound after intravenous and oral administration.

Materials:

-

Test compound (e.g., 2-(Isopropylamino)-1,1-diphenyl-1-ethanol)

-

Vehicle for formulation

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Dosing syringes and needles (appropriate gauge for the route of administration)

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

LC-MS/MS for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate animals to the facility for at least 7 days prior to the study.

-

Grouping: Randomly assign animals to two groups (n=3-4 per group):

-

Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

-

Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)

-

-

Dosing:

-

IV: Administer the compound as a slow bolus injection into the lateral tail vein.[2]

-

PO: Administer the compound using an oral gavage needle.

-

-

Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous or jugular vein) at the following time points:

-

IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.

IV. Acute Toxicity Assessment: Establishing a Safety Profile

An acute toxicity study is performed to determine the potential adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).

Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

Objective: To estimate the median lethal dose (LD50) and identify signs of acute toxicity. This protocol is designed to minimize animal use.

Materials:

-

Test compound

-

Vehicle

-

Female Swiss Webster mice (6-8 weeks old)

-

Oral gavage needles

-

Observation cages

Procedure:

-

Dose Selection: Start with a dose level that is a fraction of the predicted LD50 based on in vitro cytotoxicity or data from similar compounds. A common starting dose is 2000 mg/kg if the compound is expected to have low toxicity.

-

Dosing: Administer a single oral dose to one mouse.

-

Observation: Observe the animal closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) for the first 4 hours, and then periodically for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a series of reversals in outcome are observed).

-

Data Analysis: The LD50 is calculated from the pattern of outcomes using specialized software.

Expected Observations in Acute Toxicity Studies:

| Parameter | Description of Observation |

| Clinical Signs | Lethargy, hyperactivity, ataxia, tremors, convulsions, changes in respiration. |

| Body Weight | Daily monitoring for significant weight loss. |

| Mortality | Recording the time of death. |

| Gross Necropsy | Examination of organs for any visible abnormalities at the end of the study. |

V. Experimental Workflows and Visualizations

Workflow for Novel Compound Evaluation in Animal Models

Caption: Workflow for preclinical evaluation of a novel compound.

Hypothesized Adrenergic Signaling Pathway

Given the isopropylamino group, a potential mechanism could involve interaction with beta-adrenergic receptors.

Caption: Hypothesized beta-adrenergic signaling pathway.

VI. Conclusion and Future Directions

The successful preclinical development of a novel compound such as 2-(Isopropylamino)-1,1-diphenyl-1-ethanol hinges on a systematic and methodologically sound approach. While specific protocols for this compound are not yet established, the framework provided here offers a roadmap for its initial investigation. Beginning with thorough in vitro characterization and proceeding through carefully designed pharmacokinetic, toxicological, and efficacy studies will be paramount in elucidating its therapeutic potential and safety profile. Should initial studies suggest a favorable profile, further investigation into chronic toxicity and specific mechanisms of action in relevant disease models would be the logical next steps.

VII. References

-

Fryer, R. I., Boris, A., Earley, J. V., & Reeder, E. (1977). 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. Journal of Medicinal Chemistry, 20(10), 1268–1272. [Link]

-

Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23. [Link]

Sources

- 1. 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical methods for quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

An Application Guide to the Analytical Quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol

Introduction

2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a tertiary amino alcohol characterized by a diphenyl ethanol core and an N-isopropyl substituent. Its structural motifs are present in various pharmacologically active compounds, suggesting its potential role as a key intermediate in drug synthesis or as a metabolite in drug development studies. Accurate and precise quantification of this analyte is paramount for pharmacokinetic evaluations, process optimization in manufacturing, and quality control of starting materials or final products.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides detailed protocols for the quantification of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical applicability.

Analyte Profile

| IUPAC Name | 2-(Isopropylamino)-1,1-diphenyl-1-ethanol |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Chemical Structure | |

| Predicted Properties | Moderately polar, basic (due to the secondary amine), and possesses strong UV absorbance due to the two phenyl rings. |

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for routine analysis in quality control labs. The method leverages the strong UV absorbance of the diphenyl moiety for sensitive detection.

Principle and Rationale

This method employs Reversed-Phase HPLC (RP-HPLC), where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase is critical. It protonates the secondary amine group on the analyte, which prevents peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks[1]. Detection is achieved by monitoring the UV absorbance at a wavelength where the phenyl groups exhibit a strong response.

Experimental Protocol

1. Sample Preparation (from a solid matrix, e.g., drug substance) a. Accurately weigh approximately 25 mg of the sample. b. Dissolve in 50 mL of diluent (50:50 acetonitrile:water) to create a stock solution of ~500 µg/mL. c. Perform serial dilutions with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL. d. Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

2. Instrumentation and Chromatographic Conditions

| Parameter | Condition | Rationale |

| HPLC System | Standard HPLC with UV-Vis Detector | Provides reliable and routine analysis[1]. |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for retaining moderately non-polar compounds. |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) | The organic/aqueous mixture provides adequate retention, while formic acid ensures good peak shape for the basic analyte[2]. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |

| Detection | UV at 220 nm | The phenyl groups provide strong absorbance in the lower UV range. |

| Run Time | ~10 minutes | Sufficient to elute the analyte and any common impurities. |

3. Method Validation and Performance

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

| Parameter | Typical Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.999 | > 0.999 over 1-100 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |

| Precision (%RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise ≥ 3 | ~50 ng/mL |

| LOQ | Signal-to-Noise ≥ 10 | ~150 ng/mL |

| Specificity | No interference at analyte's retention time | Peak purity index > 0.999 |

HPLC-UV Workflow Diagram

Sources

HPLC method for 2-(Isopropylamino)-1,1-diphenyl-1-ethanol analysis

An In-depth Guide to the HPLC Analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol (Diphenidol)

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the quantitative analysis of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol, commonly known as Diphenidol, using High-Performance Liquid Chromatography (HPLC). Diphenidol is an antiemetic and antivertigo agent that functions as a muscarinic acetylcholine receptor antagonist. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for pharmacokinetic studies. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, method validation parameters, and the scientific rationale behind the methodological choices.

The method detailed herein is a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, capable of separating Diphenidol from its degradation products and formulation excipients.

The Analytical Challenge and Chromatographic Approach

The primary objective is to develop a robust HPLC method for the accurate quantification of Diphenidol. The chemical structure of Diphenidol, featuring two phenyl rings and a tertiary amine, dictates the choice of analytical technique. Reversed-phase chromatography is the ideal approach, utilizing a nonpolar stationary phase and a polar mobile phase. The basic nature of the isopropylamino group requires careful control of the mobile phase pH to ensure consistent retention and peak shape.

Rationale for Method Component Selection

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the nonpolar diphenyl moiety of the analyte. A column with dimensions of 4.6 mm x 250 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.[1][2]

-

Mobile Phase: The mobile phase is a critical component in achieving optimal separation. A mixture of an aqueous buffer and an organic solvent is employed.

-

Aqueous Component: A solution of 0.5% triethylamine (TEA) adjusted to a pH of 4.0 with phosphoric acid is used.[1][2] The TEA acts as a silanol-masking agent, interacting with residual free silanol groups on the silica-based stationary phase. This minimizes peak tailing of the basic Diphenidol analyte. The acidic pH ensures that the tertiary amine is protonated, leading to consistent retention behavior.

-

Organic Modifier: Methanol is chosen as the organic solvent to elute Diphenidol from the C18 column. The ratio of the aqueous buffer to methanol is optimized to achieve a reasonable retention time and good separation from any impurities.[1][2]

-

-

Detection Wavelength: Diphenidol lacks a strong chromophore, making UV detection at lower wavelengths more sensitive. A detection wavelength of 210 nm is selected to provide a suitable response for quantification.[1][2]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30°C, ensures the reproducibility of retention times by minimizing viscosity changes in the mobile phase.[1][2]

Experimental Protocol: HPLC Analysis of Diphenidol

This section provides a step-by-step methodology for the analysis.

Instrumentation and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatography data acquisition and processing software.

-

-

Reagents and Chemicals:

-

Diphenidol Hydrochloride reference standard

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

-

Chromatographic Column:

-

VP-ODS C18 column (4.6 mm × 250 mm, 5 µm) or equivalent.[1]

-

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis of Diphenidol.

| Parameter | Condition |

| Column | VP-ODS C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | 0.5% Triethylamine (pH 4.0 with H₃PO₄) : Methanol (44:56 v/v)[1][2] |

| Flow Rate | 0.8 mL/min[1][2] |

| Detection Wavelength | 210 nm[1][2] |

| Column Temperature | 30°C[1][2] |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Add 5 mL of triethylamine to 440 mL of HPLC-grade water.

-

Adjust the pH of the solution to 4.0 using phosphoric acid.

-

Add 560 mL of methanol.

-

Mix thoroughly and degas before use.

-

-

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of Diphenidol Hydrochloride reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 3 µg/mL to 60 µg/mL).[1]

-

-

Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 20).

-

Accurately weigh a portion of the powder equivalent to a single dose of Diphenidol Hydrochloride.

-

Transfer the powder to a suitable volumetric flask.

-

Add a volume of mobile phase equivalent to about 70% of the flask's volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted below.

Caption: Workflow for the HPLC analysis of Diphenidol.

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires thorough validation to ensure its performance is reliable and suitable for its intended purpose. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for Diphenidol should be well-resolved from any other peaks (degradants, excipients) with a resolution > 2. Peak purity should be confirmed. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999.[1] |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Mean recovery should be within 98.0% to 102.0%.[1][2] |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |

| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. The precision at the LOQ should not exceed 10% RSD. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The RSD of the results should be ≤ 2.0% when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

Forced Degradation Studies: Establishing a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to understand the degradation pathways of the drug substance.[3][4] These studies expose the drug to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][5]

Protocol for Forced Degradation

A solution of Diphenidol is subjected to the following stress conditions. A control sample (unstressed) is analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1 M HCl.

-

Reflux at 80°C for a specified period (e.g., 2 hours).

-

Cool the solution and neutralize with 0.1 M NaOH before dilution and injection.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1 M NaOH.

-

Reflux at 80°C for a specified period (e.g., 2 hours).

-

Cool the solution and neutralize with 0.1 M HCl before dilution and injection.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for a specified period (e.g., 24 hours).

-

Dilute and inject.

-

-

Thermal Degradation:

-

Expose the solid drug powder to dry heat (e.g., 105°C) for a specified period (e.g., 48 hours).

-

Dissolve the powder in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the drug solution to UV light (254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.

-

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5] The chromatograms of the stressed samples are then evaluated for the appearance of new peaks and the resolution between these peaks and the parent drug peak.

Caption: Workflow for forced degradation studies of Diphenidol.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of 2-(Isopropylamino)-1,1-diphenyl-1-ethanol in pharmaceutical dosage forms. The method has been developed based on sound scientific principles and validated according to ICH guidelines, demonstrating its reliability. The inclusion of forced degradation studies confirms its stability-indicating nature, making it a valuable tool for quality control and stability testing in the pharmaceutical industry.

References

-

A highly sensitive HPLC-MS/MS method for the determination of difenidol in human plasma. (n.d.). Bio-Byword Scientific Publishing. Retrieved February 24, 2026, from [Link]

-

Determination of Content and Related Substances in Difenidol Hydrochloride Tablets by RP-HPLC. (n.d.). CNKI. Retrieved February 24, 2026, from [Link]

-

Determination of Diphenidol in Mouse Plasma and Application to a Pharmacokinetic Study Using Uplc-Ms/Ms. (2024, August 8). Bentham Science Publishers. Retrieved February 24, 2026, from [Link]

-

Development and validation of a new HPLC method for the determination of hexoprenaline sulfate in pharmaceutical formulations. (n.d.). Chosun University. Retrieved February 24, 2026, from [Link]

-

Determination of content and related substances in difenidol hydrochloride tablets by RP-HPLC. (2009). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population. (2005). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Development of an HPLC method for determination of diphenidol in plasma and its application in an oral multi-dose bioequivalence study in a healthy female Mexican population | Request PDF. (2005). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. (2021, January 28). Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

Forced degradation studies. (2016, December 14). MedCrave online. Retrieved February 24, 2026, from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Scientific & Academic Publishing. Retrieved February 24, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 24, 2026, from [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 24, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved February 24, 2026, from [Link]

Sources

- 1. Determination of Content and Related Substances in Difenidol Hydrochloride Tablets by RP-HPLC [journal11.magtechjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Application Notes and Protocols for Preparing 2-(Isopropylamino)-1,1-diphenyl-1-ethanol Solutions for Cell Culture

Disclaimer: The following application note is for research purposes only. 2-(Isopropylamino)-1,1-diphenyl-1-ethanol is a compound for which extensive public data on biological effects, solubility, and stability in cell culture media is limited. The protocols provided are based on general principles for compounds with similar chemical structures. Researchers are strongly advised to perform small-scale pilot studies to determine the optimal conditions for their specific cell lines and experimental setups. Appropriate safety precautions should be taken at all times.

Introduction